molecular formula C25H40N6O8 B040409 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside CAS No. 115756-34-8

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside

Cat. No. B040409
M. Wt: 552.6 g/mol
InChI Key: IJYMOAUTAVFXQH-XFFRTBGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, also known as ANPG, is a chemical compound that has been widely used in scientific research. ANPG is a derivative of glucose that has been modified with a nitrophenyl azide group, making it a useful tool for studying protein-protein interactions in biological systems.

Scientific Research Applications

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been widely used in scientific research as a tool for studying protein-protein interactions. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to label proteins with a fluorescent tag, allowing researchers to visualize the interactions between proteins. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has been used to study the interactions between proteins involved in the immune response, signal transduction, and DNA repair.

Mechanism Of Action

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside works by reacting with cysteine residues on proteins, forming covalent bonds. The nitrophenyl azide group on 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be activated with UV light, causing it to react with nearby cysteine residues. This reaction forms a covalent bond between 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside and the protein, allowing researchers to study protein-protein interactions.

Biochemical And Physiological Effects

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has no known biochemical or physiological effects on cells or organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a non-toxic compound that can be used in a variety of lab experiments without harming cells or organisms.

Advantages And Limitations For Lab Experiments

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has several advantages for lab experiments. It is a non-toxic compound that can be used in a variety of cell types and organisms. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is also a highly specific tool for studying protein-protein interactions, allowing researchers to focus on specific interactions without interference from other proteins. However, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside has limitations in its use. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a relatively expensive compound, and its synthesis can be challenging. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside also requires UV light for activation, which can be a limitation in some experiments.

Future Directions

There are several future directions for 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside research. One direction is the development of new 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives with improved properties. For example, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside derivatives that can be activated with visible light instead of UV light would be useful for studying protein-protein interactions in live cells and organisms. Another direction is the use of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside in drug discovery. 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside can be used to identify small molecules that disrupt protein-protein interactions, which could lead to the development of new drugs for various diseases. Overall, 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is a valuable tool for studying protein-protein interactions and has many potential applications in scientific research.

Synthesis Methods

The synthesis of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside involves the reaction of 1-decylglucose with N-(4-azido-2-nitrophenyl)-beta-alanine in the presence of a catalyst. The reaction produces 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside, which can be purified using various chromatography techniques. The purity of 10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside is essential for its scientific research applications.

properties

CAS RN

115756-34-8

Product Name

10-N-(N-(4-Azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside

Molecular Formula

C25H40N6O8

Molecular Weight

552.6 g/mol

IUPAC Name

3-(4-azido-2-nitroanilino)-N-[10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]decyl]propanamide

InChI

InChI=1S/C25H40N6O8/c26-30-29-17-10-11-18(19(15-17)31(37)38)27-14-12-22(33)28-13-8-6-4-2-1-3-5-7-9-20-23(34)25(36)24(35)21(16-32)39-20/h10-11,15,20-21,23-25,27,32,34-36H,1-9,12-14,16H2,(H,28,33)/t20-,21+,23-,24+,25+/m0/s1

InChI Key

IJYMOAUTAVFXQH-XFFRTBGTSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCC[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCC(=O)NCCCCCCCCCCC2C(C(C(C(O2)CO)O)O)O

Other CAS RN

115756-34-8

synonyms

10-N-(N-(4-azido-2-nitrophenyl)-beta-alanyl)amino-1-decylglucopyranoside
NapADG

Origin of Product

United States

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